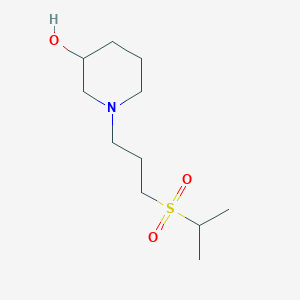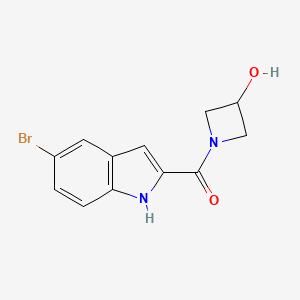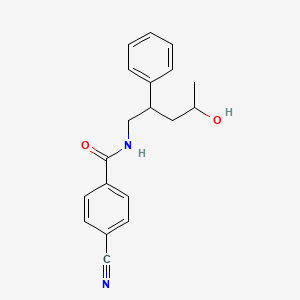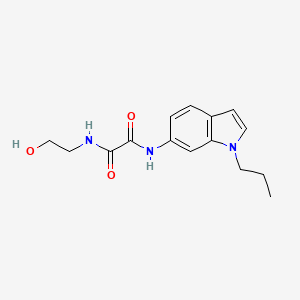
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide (CMH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. CMH is a white crystalline solid that is soluble in organic solvents, and it has a molecular weight of 248.76 g/mol.
Mécanisme D'action
The exact mechanism of action of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide is not fully understood. However, it has been suggested that N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has been shown to exhibit low toxicity in animal models, indicating its potential as a safe and effective drug candidate. However, further studies are needed to determine its long-term effects on human health. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has also been found to possess good pharmacokinetic properties, such as high solubility and bioavailability, making it a promising drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide in lab experiments is its high purity and stability. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide is also readily available and can be synthesized in large quantities. However, one of the limitations of using N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide is its low water solubility, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide. One area of interest is the development of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide-based prodrugs, which can improve its water solubility and bioavailability. Another area of research is the synthesis of novel N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide derivatives with improved antitumor activity and selectivity. Additionally, the use of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide in material science, such as the preparation of novel polymers and nanomaterials, is an area of growing interest. Overall, the potential applications of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide in various fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide involves the reaction between 2-chloro-3-methylphenyl isocyanate and 2-hydroxyethylamine. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has also been found to possess anti-inflammatory, antioxidant, and antiviral properties. Additionally, N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide has been used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Propriétés
IUPAC Name |
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7-3-2-4-8(9(7)12)14-11(17)10(16)13-5-6-15/h2-4,15H,5-6H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJCIOWEHKJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloro-3-methylphenyl)-N-(2-hydroxyethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)